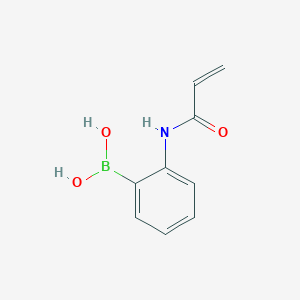

2-Acrylamidophenylboronic acid

Übersicht

Beschreibung

2-Acrylamidophenylboronic acid is an organic compound with the molecular formula C₉H₁₀BNO₃. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acrylamide group. This compound is known for its unique ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it valuable in various scientific and industrial applications .

Wirkmechanismus

Target of Action

The primary target of 2-Acrylamidophenylboronic acid (2-APBA) is glucose . The boronic acid group in 2-APBA has the unique ability to form reversible covalent bonds with certain molecules, such as diols or sugars . This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules .

Mode of Action

2-APBA interacts with its target, glucose, through the formation of reversible covalent bonds . This interaction results in changes in the physical properties of the compound, such as its solubility and binding affinity . These changes can be leveraged to design glucose-sensitive drug delivery systems .

Biochemical Pathways

The glucose sensitivity of 2-apba can be utilized in the design of glucose-responsive hydrogels . These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels . This mechanism can be beneficial for the treatment of conditions like diabetes .

Result of Action

The primary result of 2-APBA’s action is the formation of glucose-sensitive hydrogels . These hydrogels can be used in the design of insulin delivery systems . The hydrogels based on 2-APBA have been shown to be suitable for cell culture media, being able to be used as a support in dynamic co-cultures of human fibroblasts and breast cancer cells .

Action Environment

The action of 2-APBA is influenced by environmental factors such as pH and temperature . The compound has been shown to be responsive to changes in these factors, as well as being able to form copolymers with vinyl alcohol . The phase transition temperature of 2-APBA is 75°C . This responsiveness to environmental conditions can be leveraged in the design of smart drug delivery systems .

Biochemische Analyse

Biochemical Properties

2-Acrylamidophenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly significant in the context of glucose sensing, where this compound can bind to glucose molecules, making it a valuable component in glucose sensors . Additionally, this compound can interact with proteins and enzymes that contain diol groups, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with cell surface receptors that contain diol groups. This interaction can modulate the activity of these receptors, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins that contain diol groups, thereby influencing their ability to regulate gene transcription . In terms of cellular metabolism, this compound can alter metabolic fluxes by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit enzymes that require diol groups for their activity by binding to these groups and preventing substrate access . Conversely, it can activate enzymes by stabilizing their active conformation through binding interactions . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression regulation . Its activity may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that contain diol groups. It can influence metabolic fluxes by modulating the activity of these enzymes, leading to changes in metabolite levels . For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism . Additionally, it can interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, this compound can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular targets . Its distribution within tissues can also be influenced by its binding to extracellular matrix components.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acrylamidophenylboronic acid typically involves the reaction of phenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The general reaction scheme is as follows:

-

Reaction of Phenylboronic Acid with Acryloyl Chloride

Reagents: Phenylboronic acid, acryloyl chloride, triethylamine

Conditions: Room temperature, inert atmosphere (e.g., nitrogen)

Intermediate: Formation of an acryloylated phenylboronic acid derivative

-

Hydrolysis of the Intermediate

Reagents: Water or a mild acid

Conditions: Room temperature

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acrylamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an inert atmosphere.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Aminophenylboronic acid derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Acrylamidophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and hydrogels. It is also employed in the development of molecular sensors for detecting carbohydrates and other biomolecules.

Biology: Utilized in the design of glucose-sensitive hydrogels for controlled drug delivery systems, particularly for diabetes management.

Medicine: Investigated for its potential in targeted drug delivery and as a component in biosensors for medical diagnostics.

Industry: Applied in the production of self-healing materials and smart polymers with responsive properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the acrylamide group, making it less versatile in polymer synthesis.

3-Acrylamidophenylboronic Acid: Similar structure but with the acrylamide group in a different position, affecting its reactivity and binding properties.

4-Acrylamidophenylboronic Acid: Another positional isomer with distinct chemical properties.

Uniqueness

2-Acrylamidophenylboronic acid is unique due to the specific positioning of the acrylamide group, which enhances its ability to participate in polymerization reactions and form responsive materials. Its reversible binding with diols makes it particularly valuable in the development of smart materials and sensors .

Biologische Aktivität

2-Acrylamidophenylboronic acid (2-APBA) is a boronic acid derivative known for its unique biological properties, particularly its ability to form reversible covalent bonds with diols. This characteristic makes it valuable in various applications, including glucose sensing and drug delivery systems. This article explores the biological activity of 2-APBA, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenyl ring substituted with an acrylamide group, allowing it to interact effectively with biomolecules containing hydroxyl groups. This interaction is crucial for its biological activity, particularly in glucose-responsive systems.

Target Interactions

The primary target of 2-APBA is glucose, where it forms reversible covalent bonds through its boronic acid group. This interaction is significant in the development of glucose-sensitive hydrogels used in diabetes management. The binding mechanism involves the formation of boronate esters with diols present in glucose, leading to changes in the physical properties of the hydrogels, such as swelling behavior and drug release rates.

Biochemical Pathways

2-APBA influences various biochemical pathways by modulating enzyme activities that involve diol-containing substrates. It can act as an enzyme inhibitor or activator depending on the specific context and concentration used. For instance, studies have shown that at low dosages, 2-APBA can effectively modulate enzyme activity without significant toxicity .

Influence on Cell Signaling

The compound's ability to interact with cell surface receptors containing diol groups allows it to influence cell signaling pathways. This modulation can lead to alterations in gene expression and cellular responses. Research indicates that 2-APBA can affect metabolic pathways by interacting with enzymes involved in glycolysis and other critical metabolic processes .

Dosage and Temporal Effects

In laboratory settings, the effects of 2-APBA vary with dosage and over time. At optimal concentrations, it can enhance cellular functions such as proliferation and differentiation while minimizing cytotoxic effects. However, prolonged exposure may lead to a decrease in activity due to degradation .

Glucose Sensing

2-APBA has been extensively studied for its application in glucose sensors. Its ability to form stable complexes with glucose enables the development of sensitive detection systems for monitoring blood sugar levels. These sensors utilize the unique properties of 2-APBA to provide real-time feedback for diabetes management .

Drug Delivery Systems

The compound is also utilized in creating glucose-sensitive hydrogels for controlled drug delivery. These hydrogels can release therapeutic agents in response to glucose levels, making them ideal for diabetes treatment or other metabolic disorders .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

[2-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUBFMBDDZYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597239 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758697-66-4 | |

| Record name | [2-(Acryloylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2APBA interact with glucose, and what are the downstream effects in materials like hydrogels?

A1: 2APBA contains a boronic acid group that can reversibly bind with glucose to form a boronate ester. [, ] This binding event triggers structural changes within 2APBA-containing materials. For example, in hydrogels, glucose binding can influence the hydrogel's swelling behavior. Interestingly, 2APBA exhibits an intramolecular interaction that favors a specific form of the boronic acid group, impacting its interaction with glucose. [, ] This unique characteristic leads to a contraction-type response in some hydrogels, where the hydrogel shrinks upon glucose binding, unlike conventional glucose-responsive gels that typically swell. [, ]

Q2: How does the structure of 2APBA enable its use in self-healing hydrogels?

A2: The boronic acid group in 2APBA can form reversible covalent bonds with diols, like those found in poly(vinyl alcohol) or catechol-functionalized polymers. [] This dynamic bond formation allows for the creation of hydrogels where the crosslinks can break and reform, contributing to self-healing properties. [] The intramolecular coordination within 2APBA further stabilizes these crosslinks, enabling self-healing over a broader pH range, including neutral and acidic conditions. []

Q3: What are the advantages of using 2APBA in developing glucose-sensitive materials compared to other phenylboronic acid derivatives?

A3: Unlike other phenylboronic acid derivatives, the intramolecular coordination in 2APBA favors a tetrahedral form of the boronic acid group. [] This unique feature enables a novel glucose-sensing mechanism. Instead of altering ionization or crosslinking degrees, glucose binding to 2APBA lowers the volume phase transition temperature (VPTT) of the material. [] This results in a more predictable and often monotonic contraction of the material with increasing glucose concentrations. [, ] Furthermore, this mechanism allows for tuning the optimal temperature for glucose sensing by adjusting the material's VPTT. []

Q4: Are there any limitations or challenges associated with using 2APBA in material applications?

A4: One study highlighted that 2APBA-containing hydrogels could be sensitive to oxygen. [] Specifically, a catechol cross-linked hydrogel exhibited reduced self-healing and stress relaxation after being exposed to oxygen. [] This suggests that environmental factors like oxygen levels might influence the long-term performance of 2APBA-based materials and need to be considered during material design and application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.